1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-11(16)13(7-9)18-8-17-14(19)10-3-1-2-4-12(10)18/h1-8H |
InChI Key |
YGLSAIXBFSAXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one typically involves the reaction of 2,5-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological activities.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one, have been studied for their potential anticancer effects. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, quinazolinones have shown efficacy against several cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. Studies have shown that modifications to the quinazolinone structure can enhance antimicrobial efficacy, thus broadening the spectrum of activity against resistant strains .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of quinazolinones. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them promising candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antioxidant Activity
Several studies have assessed the antioxidant capabilities of quinazolinones. The presence of hydroxyl groups in certain derivatives has been linked to enhanced antioxidant activity, which can protect cells from oxidative stress and related damage. This property is particularly valuable in developing treatments for diseases where oxidative stress plays a critical role .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on breast cancer cell lines, researchers found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited varying degrees of inhibition, with some showing MIC values lower than standard antibiotics like ampicillin, indicating potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between 1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one and analogs from the evidence:
Key Observations:
- Core Heterocycle Differences: The quinazolinone core (present in the target compound and 9l) is planar and aromatic, favoring π-π stacking interactions. In contrast, compound 5l’s quinolinedione structure introduces a non-aromatic dihydro ring and ketone groups, altering electronic properties and conformational flexibility .
- Substituent Effects: The 2,5-dichlorophenyl group in the target compound provides a distinct steric and electronic profile compared to 5l’s 2',4’-dichlorophenyl substitution. The para-chloro positions in 9l (3,4-dichlorophenylamino) enable hydrogen bonding via the amino group, which is absent in the target compound .
Melting Points
- Compound 5l: Higher melting point (200.5–201.7°C), possibly due to strong intermolecular interactions from ketone groups .
- Compound 9l: Lower melting point (191–193°C), suggesting reduced crystallinity compared to 5l but higher than non-chlorinated analogs .
Solubility and Bioavailability
- The target compound’s dichlorophenyl group likely enhances lipid solubility compared to amino-substituted analogs like 9l. However, 9l’s amino group may improve aqueous solubility via hydrogen bonding, balancing bioavailability .
Biological Activity
1-(2,5-Dichlorophenyl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antiviral agent, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound includes a quinazolinone core substituted with a dichlorophenyl group. This structural modification is significant as it influences the compound's biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazolinone derivatives against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, derivatives of 2-aminoquinazolin-4(3H)-one demonstrated potent inhibitory effects against these viruses, with some compounds showing IC50 values as low as 0.23 μM without significant cytotoxicity (CC50 > 25 μM) .
Table 1: Antiviral Activity of Quinazolinone Derivatives
| Compound | Virus | IC50 (μM) | CC50 (μM) | Remarks |
|---|---|---|---|---|
| 9g | SARS-CoV-2 | 0.23 | >25 | High stability |
| 11e | SARS-CoV-2 | 0.15 | >25 | Hydroxy group present |
| 9g | MERS-CoV | 0.93 | >25 | Effective against MERS |
| 11e | MERS-CoV | 1.02 | >25 | Similar profile to 9g |
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have indicated that certain derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of various quinazolinones, compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations. Notably, one derivative demonstrated an IC50 value of 5 μM against breast cancer cells, suggesting a strong potential for therapeutic application .
Other Biological Activities
Beyond antiviral and anticancer properties, quinazolinones exhibit a range of other biological activities including:
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Quinazolinones can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory potential .
- Antidiabetic Properties : Certain compounds have been investigated for their ability to lower blood glucose levels in diabetic models.
Q & A
Basic Question: What are the standard protocols for synthesizing 1-(2,5-dichlorophenyl)quinazolin-4(1H)-one, and how is its purity validated?
Methodological Answer:
The synthesis typically involves a multi-step reaction starting with 2-aminobenzamide and 2,5-dichlorobenzaldehyde. Key steps include cyclization under acidic conditions (e.g., acetic acid) or using ionic liquids to enhance yield . Purity is validated via:
- Melting Point Analysis : Compare observed values (e.g., 191–193°C for analogues) with literature .
- Spectroscopy : IR (C=O stretch ~1670 cm⁻¹), ¹H NMR (quinazolinone protons at δ 7.5–8.5 ppm), and LC-MS for molecular ion confirmation .
- Chromatography : TLC (e.g., ethyl acetate/hexane) to monitor reaction progress .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Ionic liquids (e.g., [BMIM]BF₄) improve cyclization efficiency by stabilizing intermediates .
- Catalysis : Use of p-toluenesulfonic acid (PTSA) to accelerate ring closure .
- Temperature Control : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) minimizes side reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase reactivity, yielding 83–90% .
Basic Question: What spectroscopic techniques are critical for characterizing quinazolin-4(1H)-one derivatives?
Methodological Answer:
Essential techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and C=N (~1615 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and distinguishes diastereotopic protons in dihydroquinazolinones .
- XRD Crystallography : Resolves conformation (e.g., skew-boat pyrimidine ring) and dihedral angles between aromatic rings .
Advanced Question: How can researchers resolve contradictions in spectral data for structurally similar quinazolinone derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference melting points and spectral profiles with structurally validated analogues (e.g., 2-(3-nitrophenyl) derivatives ).
- DFT Calculations : Simulate IR/NMR spectra to confirm experimental peaks (e.g., λmax in UV-Vis) .
- Cocrystallization : Use single-crystal XRD to resolve ambiguities in tautomeric forms or stereochemistry .
Advanced Question: What role do XRD and DFT studies play in understanding the molecular conformation of this compound?
Methodological Answer:
- XRD : Reveals crystal packing, hydrogen bonding (N–H⋯O), and dihedral angles (e.g., 87.1° between benzene rings), critical for docking studies .
- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental bond lengths/angles (e.g., C–Cl bond deviations < 0.02 Å) .
Basic Question: How is the biological activity of this compound evaluated in pharmacological research?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., α-glucosidase) via UV-Vis kinetics, IC₅₀ calculation .
- Antimicrobial Screening : Use microdilution methods (MIC values) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to assess therapeutic index .
Advanced Question: How do substituents on the quinazolinone core influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antimicrobial activity by increasing lipophilicity (logP) .
- Steric Effects : Bulky groups (e.g., 3,4-dichlorophenyl) reduce binding affinity to enzyme active sites .
- Positional Isomerism : 2,5-Dichloro substitution shows higher α-glucosidase inhibition than 2,4-dichloro analogues .
Advanced Question: What computational methods are used to predict the mechanism of action of quinazolinone derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., α-glucosidase) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
Basic Question: How do solvent polarity and reaction time affect the synthesis of quinazolin-4(1H)-one derivatives?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol): Favor cyclization but may reduce yield due to side reactions .
- Reaction Time : Prolonged heating (>12 h) in ionic liquids increases dihydroquinazolinone formation .
Advanced Question: What strategies ensure the stability of this compound under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
